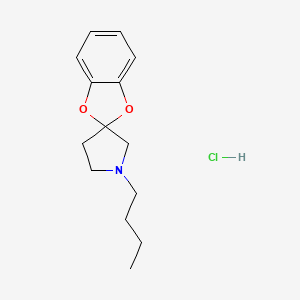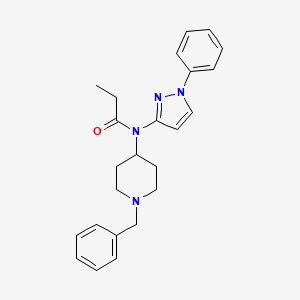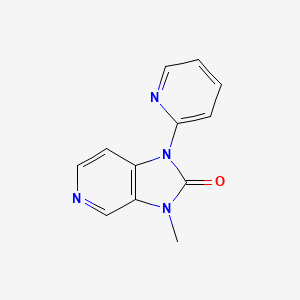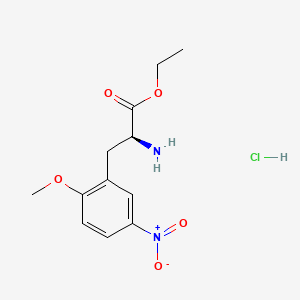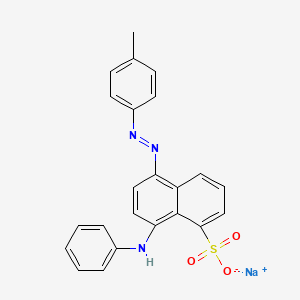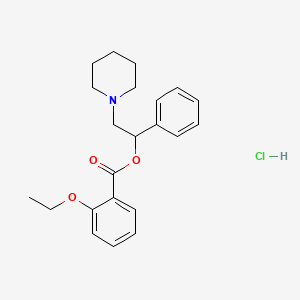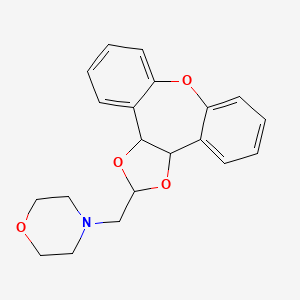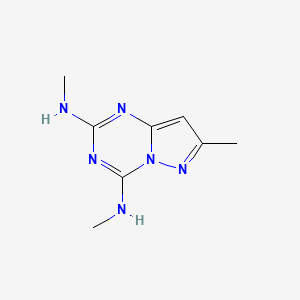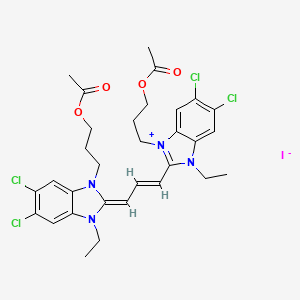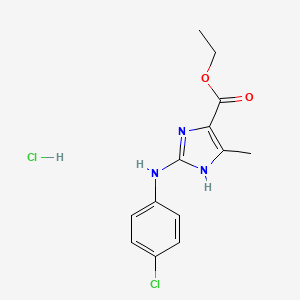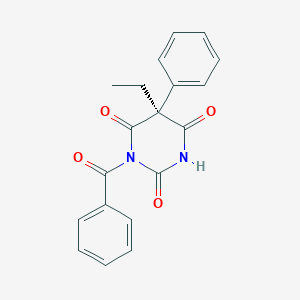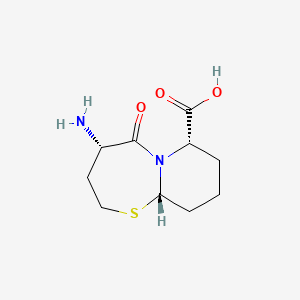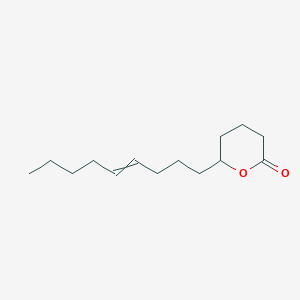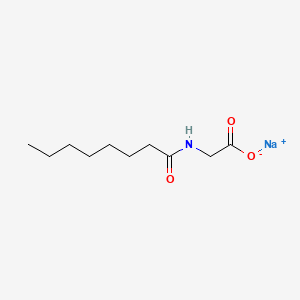
Sodium caprylamidoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium caprylamidoacetate is a chemical compound with the molecular formula C10H18NNaO3. It is known for its surfactant properties and is commonly used in various industrial and pharmaceutical applications. This compound is particularly valued for its ability to enhance the permeability of biological membranes, making it a useful agent in drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium caprylamidoacetate can be synthesized through the reaction of caprylic acid with sodium hydroxide, followed by the introduction of an amidoacetate group. The reaction typically involves the following steps:
Esterification: Caprylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: The ester is then reacted with an amine to form the amide.
Neutralization: The amide is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may also include purification steps such as crystallization and filtration to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium caprylamidoacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form caprylic acid and sodium amidoacetate.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the amidoacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reactions often involve nucleophiles such as halides or alkoxides under basic conditions.
Major Products:
Hydrolysis: Caprylic acid and sodium amidoacetate.
Oxidation: Caprylic acid derivatives.
Substitution: Various substituted amidoacetates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sodium caprylamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: Utilized in drug delivery systems to enhance the bioavailability of orally administered drugs by increasing their absorption through the intestinal mucosa.
Industry: Applied in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties
Wirkmechanismus
The primary mechanism by which sodium caprylamidoacetate exerts its effects is through its surfactant properties. It reduces the surface tension of aqueous solutions, thereby enhancing the permeability of biological membranes. This action facilitates the transport of drugs and other molecules across cell membranes. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and increasing their fluidity, which allows for easier passage of molecules .
Vergleich Mit ähnlichen Verbindungen
Sodium caprate: Another medium-chain fatty acid derivative with similar surfactant properties.
Sodium lauryl sulfate: A widely used surfactant in personal care products.
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Uniqueness: Sodium caprylamidoacetate is unique in its ability to enhance the permeability of biological membranes without causing significant irritation or toxicity. This makes it particularly valuable in pharmaceutical applications where safety and efficacy are paramount .
Eigenschaften
CAS-Nummer |
18777-30-5 |
|---|---|
Molekularformel |
C10H18NNaO3 |
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
sodium;2-(octanoylamino)acetate |
InChI |
InChI=1S/C10H19NO3.Na/c1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h2-8H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
SUKWDMYPQWAEBD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC(=O)NCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


